molecular formula C11H9BrO B13521356 2-Bromo-5-(4-methylphenyl)furan

2-Bromo-5-(4-methylphenyl)furan

Cat. No.: B13521356
M. Wt: 237.09 g/mol
InChI Key: RLQMOXBZENXKNU-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methylphenyl)furan is an organic compound with the molecular formula C11H9BrO. It is a furan derivative, characterized by a bromine atom at the 2-position and a 4-methylphenyl group at the 5-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-5-(4-methylphenyl)furan involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses 2-bromo-5-nitrofuran as a starting material, which is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methylphenyl)furan can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding furan-2-ylmethanol derivative.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

    Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include 2-azido-5-(4-methylphenyl)furan and 2-thiocyanato-5-(4-methylphenyl)furan.

    Oxidation Reactions: Products include furan-2,5-dione derivatives.

    Reduction Reactions: Products include furan-2-ylmethanol derivatives.

Scientific Research Applications

2-Bromo-5-(4-methylphenyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methylphenyl)furan depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the furan ring are key structural features that facilitate these interactions. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(4-fluorophenyl)furan
  • 2-Bromo-5-(4-chlorophenyl)furan
  • 2-Bromo-5-(4-nitrophenyl)furan

Uniqueness

2-Bromo-5-(4-methylphenyl)furan is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine, chlorine, nitro groups), the methyl group can enhance lipophilicity and potentially improve membrane permeability in biological systems .

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

2-bromo-5-(4-methylphenyl)furan

InChI

InChI=1S/C11H9BrO/c1-8-2-4-9(5-3-8)10-6-7-11(12)13-10/h2-7H,1H3

InChI Key

RLQMOXBZENXKNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)Br

Origin of Product

United States

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